1-Cyanooctyl benzoate
Description
1-Cyanooctyl benzoate is an ester derivative of benzoic acid, characterized by an octyl chain substituted with a cyano (-CN) group at the 1-position. Its molecular structure combines a hydrophobic octyl chain with the polar cyano group, enabling unique physicochemical properties.
Properties
CAS No. |
115393-18-5 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
1-cyanooctyl benzoate |
InChI |
InChI=1S/C16H21NO2/c1-2-3-4-5-9-12-15(13-17)19-16(18)14-10-7-6-8-11-14/h6-8,10-11,15H,2-5,9,12H2,1H3 |
InChI Key |
UYSAQMNKYOTEBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C#N)OC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyanooctyl benzoate can be synthesized through the esterification of benzoic acid with 1-cyanooctanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of 1-cyanooctyl benzoate may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the production of high-purity 1-cyanooctyl benzoate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-Cyanooctyl benzoate undergoes several types of chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of 1-cyanooctanoic acid.
Reduction: Formation of 1-aminooctyl benzoate.
Substitution: Formation of substituted benzoates depending on the nucleophile used.
Scientific Research Applications
1-Cyanooctyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and as a plasticizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 1-cyanooctyl benzoate involves its interaction with specific molecular targets and pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to biological targets. The ester group can undergo hydrolysis, releasing benzoic acid and 1-cyanooctanol, which may exert their effects through different pathways.
Comparison with Similar Compounds
Key Differentiators of 1-Cyanooctyl Benzoate
Dual Functionality: Combines the lipophilic octyl chain with a polar cyano group, enabling unique solubility profiles and reactivity.
Enhanced Stability: The cyano group may reduce susceptibility to hydrolysis compared to unsubstituted esters .
Versatile Applications: Potential use in sustained-release drug formulations, specialty polymers, or as a ligand in catalysis.
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